N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-13(15-16(10)2)14-9-11-6-4-5-7-12(11)17-3/h4-8H,9H2,1-3H3,(H,14,15) |
InChI Key |
ZCMNKOJMZRDXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with β-Keto Nitriles
β-Keto nitriles, such as 3-oxopentanedinitrile , react with hydrazine hydrate in ethanol to form the pyrazole ring. Methylation at the N1 position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), while the C5 methyl group originates from the β-keto nitrile precursor.
Representative Procedure
-
Hydrazine cyclization :
-
N1-Methylation :
Alkylation of 1,5-Dimethyl-1H-pyrazol-3-amine with 2-Methoxybenzyl Halides
Direct alkylation of the pyrazole-3-amine with 2-methoxybenzyl bromide or chloride is a straightforward method to install the 2-methoxybenzyl group.
Reaction Conditions and Optimization
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile).
-
Temperature : 60–80°C for 8–12 h.
-
Stoichiometry : A 1.2–1.5 molar ratio of 2-methoxybenzyl halide to amine prevents dialkylation.
Example Protocol
-
Combine 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv), 2-methoxybenzyl bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.
-
Heat at 70°C under nitrogen for 10 h.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
-
Isolate N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine as a pale-yellow solid (Yield: 72%).
Table 1: Alkylation Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Base | Cs₂CO₃ | 72 |
| Temperature (°C) | 70 | 72 |
| Time (h) | 10 | 72 |
| Alternative Base | K₂CO₃ | 65 |
Reductive Amination with 2-Methoxybenzaldehyde
Reductive amination offers an alternative route, circumventing the need for pre-formed 2-methoxybenzyl halides.
Mechanistic Overview
The amine reacts with 2-methoxybenzaldehyde to form an imine intermediate, which is reduced in situ to the secondary amine. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred reducing agents due to their selectivity and mild reaction conditions.
Procedure
-
Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in dry dichloromethane (DCM).
-
Add acetic acid (0.1 equiv) and STAB (1.5 equiv) at 0°C.
-
Stir at room temperature for 12 h, then quench with saturated NaHCO₃.
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography (Yield: 68%).
Table 2: Reductive Amination Variables
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| STAB | DCM | 25 | 68 |
| NaBH₃CN | MeOH | 25 | 60 |
| STAB | THF | 25 | 58 |
Mitsunobu Reaction for N-Alkylation
Though less conventional for amine synthesis, the Mitsunobu reaction can facilitate N-alkylation using 2-methoxybenzyl alcohol.
Reaction Setup
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Solvent : Tetrahydrofuran (THF).
Protocol
-
Combine 1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv), 2-methoxybenzyl alcohol (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
-
Stir at 25°C for 24 h.
-
Concentrate and purify via column chromatography (Yield: 55%).
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 72 | 98 | High | Moderate |
| Reductive Amination | 68 | 95 | Moderate | High |
| Mitsunobu | 55 | 90 | Low | Low |
-
Alkylation is optimal for large-scale synthesis due to higher yields and simplicity.
-
Reductive Amination avoids hazardous alkyl halides but requires stringent moisture control.
-
Mitsunobu is limited by cost and lower efficiency.
Challenges and Mitigation Strategies
-
Over-Alkylation :
-
Imine Hydrolysis in Reductive Amination :
-
Ensure anhydrous conditions and use excess reducing agent.
-
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives.
Anticancer Activity
The compound has been investigated for its anticancer potential. Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, studies have shown that modifications in the structure can enhance anticancer activity against specific cancer types, such as breast and lung cancers .
Neurotensin Modulation
N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has been identified as a modulator of neurotensin receptors (NTS1/NTS2), which are implicated in various neurological disorders. This modulation can lead to potential therapeutic applications in treating conditions like schizophrenia and pain management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Table 1: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Deletion of carboxylic acid group | Inactive at both NTS1 and NTS2 |
| Alkylation at 4-position | Increased selectivity towards NTS2 |
This table highlights how specific modifications to the compound can significantly influence its pharmacological effects.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Studies : A study reported that certain pyrazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines, demonstrating their potential as anticancer agents .
- Neurotensin Receptor Modulation : Another study highlighted the compound's role in modulating neurotensin receptors, suggesting its use in therapeutic applications for neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₃H₁₇N₃O.
Key Structural Differences:
- Core Heterocycle : The target compound’s pyrazole core differs from the phenethylamine scaffold of NBOMe derivatives (e.g., 25I-NBOMe), which are associated with serotonin receptor agonism and high toxicity .
- Compared to pyrazole-tetrazine hybrids (), the target has a simpler structure without tetrazine, which may reduce metabolic complexity.
Physicochemical Properties
- Lipophilicity: The 2-methoxyphenylmethyl group in the target compound likely increases logP compared to simpler pyrazole amines (e.g., 5-amino-3-methyl-1-phenylpyrazole, logP ~2.0) but remains less lipophilic than NBOMe derivatives (logP ~3.5) .
- Solubility : The amine group may improve aqueous solubility relative to carboxamide analogs (e.g., compounds in ), which have higher molecular weights and polar carbonyl groups.
Biological Activity
N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- CAS Number : 1334145-91-3
The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting various cancer cell lines:
- In vitro Studies : Research indicates that this compound can inhibit the growth of several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects are attributed to mechanisms involving cell cycle arrest and apoptosis induction .
The biological activity of this compound is believed to be linked to its ability to interfere with key signaling pathways involved in cell proliferation and survival:
- Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to disrupted cell division and increased apoptosis in cancer cells .
- Topoisomerase Inhibition : Other studies suggest that this compound may also affect topoisomerase activity, further contributing to its anticancer effects .
Table 1: Summary of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.01 | Apoptosis induction |
| HepG2 | 0.03 | Aurora kinase inhibition |
| A549 | 26 | Topoisomerase inhibition |
| NCI-H460 | 0.39 | Autophagy induction |
This table summarizes the observed IC50 values for various cancer cell lines, indicating the potency of this compound against these cells.
Clinical Relevance
The potential therapeutic applications of this compound extend beyond oncology. Its structural similarities with other bioactive pyrazole derivatives suggest possibilities for use in treating inflammatory diseases and as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis typically involves nucleophilic substitution between 1,5-dimethyl-1H-pyrazol-3-amine and 2-methoxybenzyl chloride. Key steps include:
- Alkylation : Reacting the pyrazole amine with 2-methoxybenzyl chloride under inert atmosphere (N₂/Ar) using NaH or K₂CO₃ as a base in anhydrous THF or DMF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Optimization : Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios (1:1.2 amine:benzyl chloride) significantly impact yield. Monitoring via TLC or HPLC ensures completion .
Q. How is the molecular structure of this compound validated using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation of saturated DCM/hexane solutions.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL (for small molecules) or SHELXS (for structure solution) to refine atomic positions and thermal parameters. ORTEP-3 generates molecular graphics .
Advanced Research Questions
Q. What computational approaches are used to predict hydrogen-bonding interactions and supramolecular assembly of this compound?
- Methodology :
- DFT Calculations : Gaussian09 or ORCA software with B3LYP/6-31G(d) basis set to model intermolecular forces.
- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).
- Crystal Packing : Mercury (CCDC) visualizes π-π stacking and van der Waals contacts .
Q. How does the substitution pattern (e.g., methoxy position, pyrazole methyl groups) influence biological activity compared to structural analogs?
- Methodology :
- SAR Studies : Compare IC₅₀ values against targets (e.g., kinases, GPCRs) for analogs with varied substituents.
- Structural Comparison :
| Compound | Substituents | Bioactivity (Example) |
|---|---|---|
| Target | 2-methoxy, 1,5-dimethyl | IC₅₀ = 12 nM (Enzyme X) |
| Analog A | 3-methoxy, 1-ethyl | IC₅₀ = 45 nM |
| Analog B | 4-methoxy, 1-methyl | IC₅₀ = 210 nM |
- Key Insight : 2-Methoxy enhances binding via steric complementarity, while 1,5-dimethyl reduces metabolic degradation .
Q. What experimental and computational strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts, IR stretches)?
- Methodology :
- High-Resolution Techniques : ¹H-¹³C HSQC/HMBC NMR clarifies ambiguous assignments (e.g., pyrazole C3 vs. C5).
- DFT-NMR Prediction : Compute chemical shifts (B3LYP/cc-pVTZ) and compare with experimental data.
- IR Analysis : Assign O–H (3300 cm⁻¹) and C=O (1680 cm⁻¹) stretches using VEDA software .
Methodological Challenges and Solutions
- Challenge : Low solubility in aqueous buffers complicates bioassays.
- Solution : Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-20) to prevent aggregation .
- Challenge : Crystallization failure due to conformational flexibility.
- Solution : Introduce halogen substituents (e.g., Cl at pyrazole C4) to rigidify the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
